4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide
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Overview
Description
4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring substituted with bromine, chlorine, and a dimethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Bromine and Chlorine Substituents: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions.
Attachment of the Dimethylthio Group: The dimethylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and affecting cellular processes.
Interfering with Cellular Pathways: Disrupting key biochemical pathways involved in cell growth, proliferation, or survival.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar halogen substituents.
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide: Another thiazole derivative with similar structural features.
Uniqueness
4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide is unique due to its specific combination of substituents on the thiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H10BrClN2OS2 |
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Molecular Weight |
377.7 g/mol |
IUPAC Name |
4-bromo-2-(4-chlorophenyl)sulfanyl-N,N-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H10BrClN2OS2/c1-16(2)11(17)9-10(13)15-12(19-9)18-8-5-3-7(14)4-6-8/h3-6H,1-2H3 |
InChI Key |
OVRNOHABBASUSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=C(S1)SC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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